2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-3-28(24,25)14-7-5-4-6-11(14)16(21)19-17-18-15-12(26-2)8-10(20(22)23)9-13(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZEMLOAKNZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then functionalized with methoxy and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro and sulfonyl groups play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazol core but lacks the ethylsulfonyl and nitro groups.
4-methoxy-2-nitroaniline: Contains the methoxy and nitro groups but lacks the benzo[d]thiazol and ethylsulfonyl moieties.
Uniqueness
2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide, with the CAS number 886921-42-2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the existing research on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O6S2, with a molecular weight of 421.5 g/mol. Its structure features a benzamide core with an ethylsulfonyl group and a nitro-substituted benzothiazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammatory processes. The nitro and methoxy groups are thought to facilitate hydrogen bonding and other non-covalent interactions with target proteins, potentially modulating their activity.
Anticancer Activity
Research indicates that compounds related to benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole nucleus can enhance anti-tumor activities against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (human lung carcinoma), H1299 (non-small cell lung cancer).
- Mechanism : Inhibition of cell proliferation and induction of apoptosis were observed at concentrations as low as 1 µM, demonstrating a dose-dependent response.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of migration |
These findings underscore the potential of this compound as a lead compound in anticancer drug development.
Anti-inflammatory Activity
Additionally, compounds within this chemical class have been reported to exhibit anti-inflammatory effects. For example, they can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses. This suggests that the compound could be beneficial in treating diseases characterized by chronic inflammation.
Case Studies
A notable study evaluated a series of benzothiazole derivatives, including variations of this compound. The results indicated that these derivatives not only inhibited cancer cell growth but also showed promise in reducing inflammatory markers in vitro.
Summary of Findings:
- Antiproliferative Effects : Significant inhibition was noted across multiple cancer cell lines.
- Cytokine Modulation : Reduction in IL-6 and TNF-α levels supports its anti-inflammatory potential.
- Mechanistic Insights : Western blot analyses confirmed pathways involved in apoptosis and cell cycle regulation were activated.
Q & A
Q. What are the critical synthetic steps and characterization methods for this compound?
The synthesis involves sulfonation of the ethylsulfonyl group followed by amide coupling with the 4-methoxy-6-nitrobenzo[d]thiazole moiety. Key reagents include ethylsulfonyl chloride and nitro-substituted benzo[d]thiazole derivatives. Characterization requires NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, IR spectroscopy to validate sulfone (S=O) and amide (C=O) bonds, and mass spectrometry for molecular weight verification .
Q. What preliminary biological assays are recommended for initial activity screening?
Begin with in vitro antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity screening (e.g., MTT assays on cancer cell lines). Prioritize target-specific assays (e.g., kinase inhibition) if structural analogs show activity against enzymes like DNA topoisomerases .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis optimization?
Conflicting yields often arise from competing side reactions (e.g., over-oxidation of sulfides or incomplete amide coupling). Use HPLC-MS to monitor intermediate purity and optimize:
- Catalyst selection : Triethylamine vs. DMAP for amide bond formation.
- Temperature control : Maintain ≤60°C during sulfonation to prevent nitro group degradation .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may stem from assay conditions (e.g., serum interference) or compound stability. Validate findings by:
- Purity reassessment : Use preparative HPLC to isolate >98% pure batches.
- Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation .
Q. How to design SAR studies for this compound’s anticancer activity?
Systematically modify substituents:
- Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity.
- Substitute the ethylsulfonyl group with methylsulfonyl or morpholinosulfonyl to probe steric effects. Pair synthetic modifications with molecular docking to predict binding to kinase domains (e.g., EGFR or VEGFR) .
Q. What advanced techniques elucidate interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified enzymes.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (e.g., with benzo[d]thiazole-binding kinases) .
Methodological Guidance Table
| Research Challenge | Recommended Approach | Key Reagents/Conditions |
|---|---|---|
| Low amide coupling efficiency | Use HATU/DIPEA in DMF at 0°C → RT | HATU, DIPEA, anhydrous DMF |
| Nitro group instability | Avoid >60°C during synthesis; use argon atmosphere | Tin(II) chloride for controlled nitro reduction |
| Off-target effects in bioassays | Employ siRNA knockdown of suspected targets | Validated siRNA libraries + Western blotting |
Critical Data for Reference
- Molecular Weight : 421.5 g/mol (calculated via PubChem) .
- Key Functional Groups :
- Sulfone (S=O stretch: 1300–1150 cm⁻¹ in IR).
- Nitro (NO₂: 1520–1350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
